2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one
CAS No.: 1062246-01-8
Cat. No.: VC2849149
Molecular Formula: C12H13ClF2N4O
Molecular Weight: 302.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1062246-01-8 |
|---|---|
| Molecular Formula | C12H13ClF2N4O |
| Molecular Weight | 302.71 g/mol |
| IUPAC Name | 2-chloro-9-cyclopentyl-7,7-difluoro-5,8-dihydropyrimido[4,5-b][1,4]diazepin-6-one |
| Standard InChI | InChI=1S/C12H13ClF2N4O/c13-11-16-5-8-9(18-11)19(7-3-1-2-4-7)6-12(14,15)10(20)17-8/h5,7H,1-4,6H2,(H,17,20) |
| Standard InChI Key | QUCPBKFOMWSJFG-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N2CC(C(=O)NC3=CN=C(N=C32)Cl)(F)F |
| Canonical SMILES | C1CCC(C1)N2CC(C(=O)NC3=CN=C(N=C32)Cl)(F)F |
Introduction
Chemical Structure and Properties
Molecular Identity
2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B] diazepin-6(7H)-one is a heterocyclic compound featuring a pyrimido[4,5-b] diazepin core structure. The compound contains several functional groups including a chloro substituent at position 2, a cyclopentyl group at position 9, two fluorine atoms at position 7, and a carbonyl group at position 6, forming a complex three-dimensional structure. This molecular architecture contributes to its unique chemical and biological properties, making it valuable for pharmaceutical research.
Physical and Chemical Properties
The compound possesses distinct physical and chemical characteristics that are essential for understanding its behavior in various applications. Table 1 summarizes the key properties of this compound based on available data.
Table 1: Physical and Chemical Properties of 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B] diazepin-6(7H)-one
The compound contains multiple nitrogen atoms within its structure, suggesting potential hydrogen bond acceptor capabilities that could be significant for biological interactions. The presence of fluorine atoms, known for their influence on metabolic stability and binding affinity, further enhances the compound's pharmaceutical relevance.
Synthetic Methodology
Synthetic Routes
The synthesis of 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B] diazepin-6(7H)-one involves specific chemical transformations that have been documented in research literature. One significant synthetic route involves the N-methylation of a precursor compound, 2-chloro-9-cyclopentyl-7,7-difluoro-5,7,8,9-tetrahydro-pyrimido[4,5-b] diazepin-6-one, utilizing cesium carbonate and iodomethane in a polar aprotic solvent .
Reaction Conditions and Procedures
The detailed synthesis procedure involves specific reaction conditions and steps as outlined in Table 2, providing valuable information for laboratory preparation of this compound.
Table 2: Synthesis Reaction Conditions for 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B] diazepin-6(7H)-one
The synthetic procedure involves the following steps:
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Dissolution of the starting material in dimethylformamide
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Addition of cesium carbonate followed by iodomethane
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Stirring for four hours
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Filtration and concentration under reduced pressure
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Addition of ice water to precipitate the product
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Collection of the solid by filtration, washing with water, and drying under vacuum
This methodology results in a white solid product, which can be further characterized and used for various applications in medicinal chemistry and pharmaceutical research.
Structural Analogues and Derivatives
Related Compounds
The pyrimido[4,5-b] diazepin scaffold represents a privileged structure in medicinal chemistry, with numerous analogues and derivatives possessing diverse biological activities. Several structural relatives of 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B] diazepin-6(7H)-one have been documented in the literature, including its methylated derivative (2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B] diazepin-6(7H)-one) and compounds with spiro-cyclopropane substituents .
Another significant derivative is the compound known as Ro3280 (4-[(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b] diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide), which features an elaborated structure with additional functionalities at the 2-position of the pyrimidine ring .
Table 3: Comparison of 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B] diazepin-6(7H)-one and its Derivatives
Structure-Activity Relationships
Biological Activities and Applications
Kinase Inhibition Properties
The pyrimido[4,5-b] diazepin scaffold has emerged as a promising template for the development of kinase inhibitors. Related compounds have shown activity against various kinases, including polo-like kinases (PLKs) and BMK1 kinase . The 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B] diazepin-6(7H)-one structure, with its unique substitution pattern, could potentially exhibit selective inhibitory activities against specific kinases, making it valuable for drug discovery efforts.
In particular, the derivative Ro3280 has been identified as a potent inhibitor with significant biological activities . The structural features of these compounds, including the pyrimido[4,5-b] diazepin core and specific substituents, contribute to their ability to interact with the ATP-binding sites of kinases, thereby inhibiting their enzymatic activities.
Future Research Directions
Structure Optimization
Future research efforts could focus on structural optimization of 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B] diazepin-6(7H)-one to enhance its biological activities and pharmacokinetic properties. This might involve modifications at various positions of the molecule, including the 2-position (currently occupied by a chloro group), the 5-position (N-H that can be substituted), and the 9-position (currently with a cyclopentyl group).
Expanded Biological Evaluation
Comprehensive biological evaluation of 2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B] diazepin-6(7H)-one and its derivatives against a wide range of kinases and other potential targets would provide valuable insights into their selectivity profiles and mechanisms of action. This would help identify the most promising candidates for further development as therapeutic agents.
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